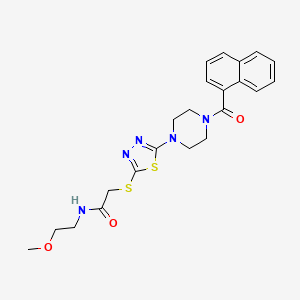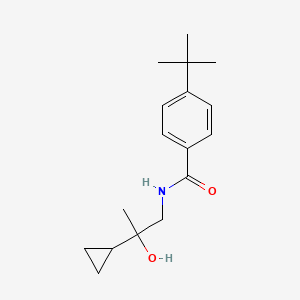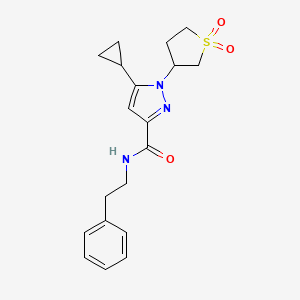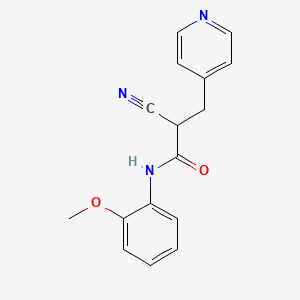
(E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H11Cl2NO2 and its molecular weight is 296.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
- Application : A study by Baskar, Kesavan, Gopiraman, and Subramanian (2014) explored the use of photo-cross-linkable polymers similar in structure to (E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)acrylamide for inhibiting corrosion of mild steel in acidic environments. The polymers showed promise as efficient corrosion inhibitors, exhibiting spontaneous physicochemical adsorption on the steel surface (Baskar et al., 2014).
Protein Fluorescence Quenching
- Application : Eftink and Ghiron (1976) demonstrated that acrylamides can act as effective quenchers of tryptophanyl fluorescence in proteins, which is useful for studying protein conformation and interactions. This application can be crucial in understanding protein structure and function in various biological systems (Eftink & Ghiron, 1976).
Molecular Docking and DFT Studies
- Application : Shukla, Chaudhary, and Pandey (2020) conducted an experimental study on a compound structurally similar to this compound, analyzing its properties through molecular docking, Density Functional Theory (DFT), and the Quantum Theory of Atoms in Molecules (QTAIM) approach. This research provides insights into the molecular interactions and potential applications of similar compounds in various fields (Shukla et al., 2020).
Polymerization and Material Applications
- Application : Research by Mori, Sutoh, and Endo (2005) on the controlled polymerization of acrylamide compounds, including those with amino acid moieties, sheds light on the potential of this compound in synthesizing novel polymers with specific properties. Such polymers could have applications in biotechnology, materials science, and drug delivery systems (Mori et al., 2005).
Drug Delivery and Biomedical Applications
- Application : Convertine, Ayres, Scales, Lowe, and McCormick (2004) explored the controlled, room-temperature polymerization of N-isopropylacrylamide, a compound related to this compound. Their findings highlight the potential of such acrylamide derivatives in creating thermoresponsive polymers for drug delivery applications (Convertine et al., 2004).
Propriétés
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-5-6-10(19-9)7-8-13(18)17-12-4-2-3-11(15)14(12)16/h2-8H,1H3,(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNAIJVPBNFMBC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile](/img/structure/B2701391.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)

![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2701397.png)

![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)
![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)



![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2701414.png)
